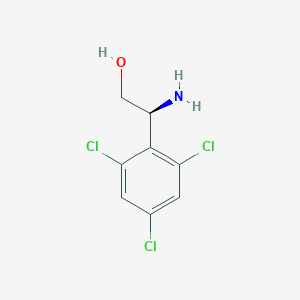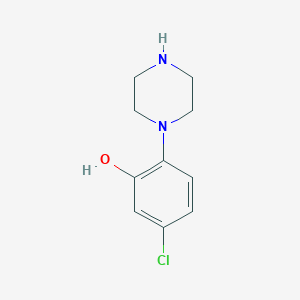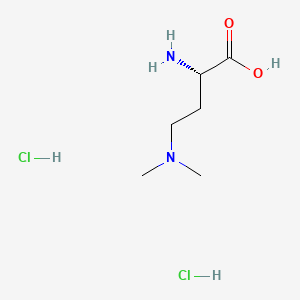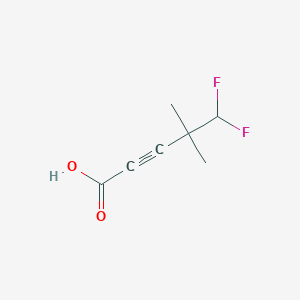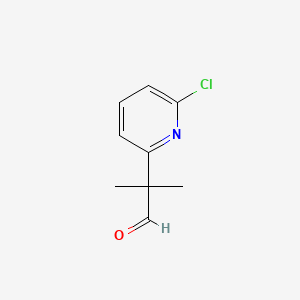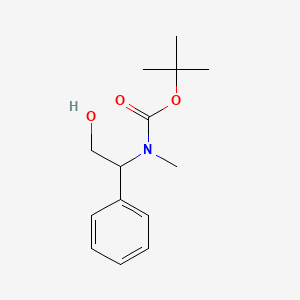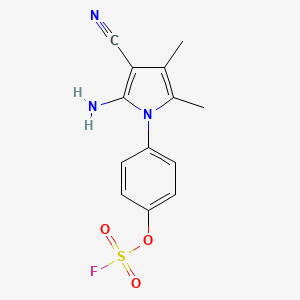
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenylsulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate is a complex organic compound that features a pyrrole ring substituted with amino, cyano, and dimethyl groups, along with a phenyl ring attached to a sulfurofluoridate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate typically involves multi-step organic reactionsThe phenyl sulfurofluoridate moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenyl derivatives from electrophilic aromatic substitution .
Wissenschaftliche Forschungsanwendungen
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrole derivatives with amino and cyano substitutions, such as:
- 2-amino-3-cyano-4,5-dimethyl-1H-pyrrole
- 4-(2-amino-3-cyano-1H-pyrrol-1-yl)phenyl sulfurofluoridate .
Uniqueness
What sets 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate apart is the presence of the sulfurofluoridate group, which can impart unique chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H12FN3O3S |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
2-amino-3-cyano-1-(4-fluorosulfonyloxyphenyl)-4,5-dimethylpyrrole |
InChI |
InChI=1S/C13H12FN3O3S/c1-8-9(2)17(13(16)12(8)7-15)10-3-5-11(6-4-10)20-21(14,18)19/h3-6H,16H2,1-2H3 |
InChI-Schlüssel |
UHFCVPRTGHSERU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OS(=O)(=O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)

